Calcid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcid is a compound primarily known for its high calcium carbonate content. It is often found in arid and semi-arid regions where it accumulates due to limited precipitation. This compound is significant in various fields, including agriculture, environmental science, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcid can be synthesized through several methods, including the precipitation of calcium carbonate from calcium chloride and sodium carbonate solutions. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium carbonate polymorph .

Industrial Production Methods: Industrially, this compound is produced by mining natural calcium carbonate sources such as limestone, chalk, and marble. The raw materials are crushed, ground, and purified to obtain high-purity calcium carbonate. This process involves several steps, including washing, flotation, and magnetic separation to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions: Calcid undergoes various chemical reactions, including:

Decomposition: When heated, this compound decomposes to form calcium oxide and carbon dioxide.

Acid-Base Reactions: this compound reacts with acids to produce calcium salts and carbon dioxide.

Precipitation Reactions: In aqueous solutions, this compound can precipitate out as calcium carbonate when mixed with carbonate ions.

Common Reagents and Conditions:

Decomposition: Requires high temperatures (around 900°C).

Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.

Precipitation Reactions: Typically involves mixing calcium chloride with sodium carbonate in water.

Major Products Formed:

Decomposition: Calcium oxide and carbon dioxide.

Acid-Base Reactions: Calcium chloride or calcium sulfate and carbon dioxide.

Precipitation Reactions: Calcium carbonate.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Calcium carbonate has gained attention as a potential carrier for drug delivery due to its biocompatibility and biodegradability. Recent studies have demonstrated its effectiveness in delivering genetic material for cancer treatment. For instance, surface-modified calcium carbonate microspheres were used as carriers for the gene delivery of pEGFP-C1-p53, showing significant inhibition of tumor growth in animal models .

Table 1: Summary of Drug Delivery Studies Using Calcium Carbonate

1.2 Bone and Dental Applications

Calcium carbonate is also utilized in bone and dental applications due to its compatibility with natural bone structures. Its nanoparticles are being investigated for their potential to enhance bone regeneration and repair dental tissues. The synthesis of calcium carbonate nanoparticles has shown promising results in promoting osteoblast proliferation and differentiation .

Nutritional Applications

Calcid serves as a dietary supplement, providing essential calcium for bone health. Various studies have evaluated its role in preventing osteoporosis and enhancing bone mineral density (BMD). A meta-analysis indicated that calcium supplementation could increase BMD by up to 1.8% within the first year of treatment, highlighting its importance in geriatric nutrition .

Table 2: Impact of Calcium Supplementation on Bone Health

Environmental Applications

Calcium carbonate is also employed in environmental applications such as water treatment and carbon capture technologies. Its ability to precipitate heavy metals from wastewater makes it an effective agent for environmental remediation. Additionally, it plays a role in carbon sequestration processes, helping to mitigate climate change effects by capturing atmospheric carbon dioxide .

Case Studies

Case Study 1: Gene Delivery Using Calcium Carbonate Microspheres

In a recent study, researchers developed calcium carbonate microspheres modified with polyethyleneimine for gene delivery applications. The study demonstrated that these microspheres could effectively deliver genetic material into cells, leading to the expression of therapeutic proteins that inhibit cancer cell proliferation both in vitro and in vivo .

Case Study 2: Nutritional Impact on Bone Density

A systematic review encompassing multiple randomized control trials found that calcium supplementation significantly improved BMD among older adults but did not correlate with reduced fracture risk. This highlights the need for further research into the optimal dosages and combinations with other nutrients like vitamin D for effective bone health management .

Mecanismo De Acción

Calcid exerts its effects primarily through its ability to neutralize acids and provide calcium ions. In biological systems, calcium ions play crucial roles in various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound’s mechanism involves the release of calcium ions, which then interact with specific molecular targets and pathways to exert their effects .

Comparación Con Compuestos Similares

Calcid is often compared with other calcium-containing compounds such as:

Calcium Oxide: Unlike this compound, calcium oxide is highly reactive and used in applications requiring quicklime.

Calcium Hydroxide:

Calcium Sulfate: Commonly used in the construction industry as plaster of Paris

Uniqueness of this compound: this compound’s high purity and specific polymorphs make it unique for applications requiring precise calcium carbonate properties. Its ability to form stable precipitates and its role in biomineralization processes further distinguish it from other calcium compounds .

Actividad Biológica

Calcid, a compound primarily associated with calcium and vitamin D metabolism, plays a significant role in various biological activities, particularly in bone health and calcium homeostasis. This article explores the biological activity of this compound, including its mechanisms, effects on human health, and relevant case studies.

Overview of this compound

This compound is often linked to calcium carbonate and vitamin D3 (cholecalciferol) supplementation. It is used to treat or prevent conditions arising from calcium deficiency, such as osteoporosis and rickets. The biological activity of this compound is primarily attributed to its role in enhancing calcium absorption and regulating bone metabolism.

- Calcium Absorption : this compound enhances intestinal absorption of calcium through the activation of vitamin D receptors (VDR) in the gut, specifically promoting the expression of the TRPV6 calcium channel .

-

Bone Metabolism :

- Osteoblast and Osteoclast Activity : this compound influences the differentiation and activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It stimulates the expression of genes like osteocalcin and RANKL, which are crucial for bone remodeling .

- Calcium Homeostasis : It maintains serum calcium levels by promoting renal reabsorption of calcium and modulating parathyroid hormone (PTH) secretion .

Biological Activities

- Bone Health : Regular intake of this compound has been shown to reduce the risk of fractures in postmenopausal women by enhancing bone density .

- Cardiovascular Effects : Some studies suggest that calcium and vitamin D supplementation may lower blood pressure, although results are mixed .

- Immune Function : Vitamin D, as part of this compound, modulates immune responses, potentially influencing conditions such as autoimmune diseases .

Data Table: Effects of this compound on Bone Health

Case Studies

-

Case Study on Hypercalcemia :

A patient presented with hypercalcemia attributed to excessive vitamin D intake. Clinical findings included elevated serum calcium levels leading to acute kidney injury. Treatment involved hydration and bisphosphonate therapy to manage hypercalcemia effectively . -

Calcium Supplementation in Elderly :

A cohort study examined the effects of this compound supplementation in elderly individuals at risk for fractures. Results indicated a significant decrease in fracture rates among those receiving regular supplementation compared to controls .

Research Findings

Recent research highlights the dual role of this compound in both anabolic (bone-building) and catabolic (bone-resorbing) processes. The balance between these activities is crucial for maintaining healthy bone density and preventing osteoporosis. Furthermore, ongoing studies are investigating the broader implications of this compound on cardiovascular health and immune modulation.

Propiedades

Número CAS |

592-01-8 |

|---|---|

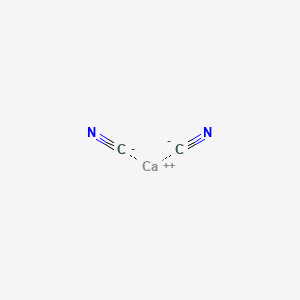

Fórmula molecular |

Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |

Peso molecular |

92.11 g/mol |

Nombre IUPAC |

calcium;dicyanide |

InChI |

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |

Clave InChI |

ZQULWKDLLXZZSP-UHFFFAOYSA-N |

Impurezas |

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |

SMILES |

[C-]#N.[C-]#N.[Ca+2] |

SMILES canónico |

[C-]#N.[C-]#N.[Ca+2] |

Color/Form |

Colorless crystals or white powder Rhombohedric crystals or powde |

Densidad |

1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |

melting_point |

Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |

Key on ui other cas no. |

592-01-8 |

Descripción física |

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Acute Toxic; Environmental Hazard |

Solubilidad |

Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |

Presión de vapor |

0.03 [mmHg] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.